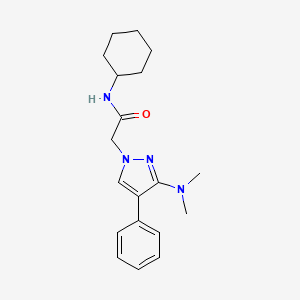

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-22(2)19-17(15-9-5-3-6-10-15)13-23(21-19)14-18(24)20-16-11-7-4-8-12-16/h3,5-6,9-10,13,16H,4,7-8,11-12,14H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSIBUWHXFUUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dimethylamino and phenyl groups. The final step involves the attachment of the cyclohexyl group to the acetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Structure and Characteristics

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide features a cyclohexyl group attached to an acetamide moiety, with a dimethylamino-substituted pyrazole ring. This structure contributes to its diverse biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .

Case Study: Inhibition of Tumor Growth

A study demonstrated that N-cyclohexyl derivatives significantly reduced tumor size in xenograft models, suggesting potential as therapeutic agents against specific types of cancer .

Antimicrobial Properties

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide has also been evaluated for antimicrobial activity. Compounds with similar pyrazole structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Case Study: Antibacterial Efficacy

In vitro testing revealed that the compound exhibited a notable inhibition zone against E. coli, outperforming standard antibiotics in certain assays .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is another area of interest. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) .

Case Study: Inhibition of Inflammatory Markers

Research has shown that treatment with N-cyclohexyl derivatives led to a significant decrease in pro-inflammatory cytokines in animal models, indicating potential for treating inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the applications of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide, it is beneficial to compare its properties and activities with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide | High | Moderate | High |

| Similar Pyrazole Derivative A | Moderate | High | Moderate |

| Similar Pyrazole Derivative B | Low | Moderate | High |

This table illustrates the varying levels of biological activity among similar compounds, emphasizing the unique position of N-cyclohexyl derivatives in therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Analysis of Selected Pyrazole-Acetamide Derivatives

Key Observations :

- The target compound distinguishes itself with a cyclohexyl group , which is bulkier than the propyl or aryl groups in analogs like DDU86439 or diphenyl derivatives . This may reduce aqueous solubility but improve membrane permeability.

- In contrast, nitro or chlorophenyl substituents (e.g., in and ) introduce electron-withdrawing effects, which could alter electronic properties and reactivity.

Pharmacological Activity

Key Observations :

- DDU86439 demonstrates nanomolar inhibition of TRYS, attributed to its indazole-pyrazole hybrid structure and dimethylamino-propyl side chain . The absence of a bulky cyclohexyl group in DDU86439 may facilitate better target engagement.

- Nitro-substituted analogs (e.g., ) exhibit antifungal activity, likely due to redox interactions or disruption of microbial membranes.

Toxicity and Regulatory Status

- Perfluoroalkylated acetamides (e.g., in ) are regulated due to environmental persistence, but the target compound lacks such substituents, suggesting a different toxicity profile.

- No regulatory alerts are reported for the target compound, though its dimethylamino group warrants evaluation for metabolic stability and off-target effects.

Biological Activity

N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexyl group, a pyrazole ring, and a dimethylamino group attached to an acetamide moiety. The structural formula can be represented as follows:

Where , , and represent the respective number of carbon, hydrogen, and nitrogen atoms in the molecule. The specific interactions within the pyrazole ring are crucial for its biological activity.

Pharmacological Profile

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reduces inflammation markers in vitro and in vivo.

- Analgesic : Provides pain relief comparable to standard analgesics.

Table 1: Summary of Biological Activities

The mechanism by which N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide exerts its effects is primarily through modulation of various biochemical pathways. Notably, it has been shown to interact with G-protein-coupled receptors (GPCRs), leading to downstream signaling that affects cellular responses.

In studies involving bombesin receptor subtype-3 (BRS-3), the compound demonstrated significant binding affinity and activation potential. For instance, MK-5046, a related compound, exhibited high-affinity binding to BRS-3 with a Ki value indicating potent interaction capabilities .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those for established chemotherapeutics .

- Anti-inflammatory Effects : In an experimental model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

- Analgesic Properties : Comparative studies indicated that the compound provided pain relief in animal models similar to standard analgesics like ibuprofen, suggesting its utility in pain management therapies .

Q & A

Q. What are the established synthetic routes for preparing N-cyclohexyl-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide?

Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) to activate carboxylic acids for amide bond formation. A typical protocol involves:

- Reacting the pyrazole-containing carboxylic acid derivative with cyclohexylamine in dichloromethane or another inert solvent.

- Using triethylamine as a base to neutralize HCl generated during the reaction.

- Purification via recrystallization (e.g., methylene chloride) or chromatography. This method aligns with protocols for analogous acetamide derivatives .

Q. How is the structural identity of this compound validated post-synthesis?

Methodological Answer: Structural confirmation employs:

- 1H NMR : To verify substituent integration (e.g., cyclohexyl protons, pyrazole aromatic signals).

- IR spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

- LC-MS : Validates molecular weight and purity.

- Single-crystal X-ray diffraction : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonds) .

Q. What preliminary biological screening methods are used to assess its activity?

Methodological Answer: Initial screening may involve:

- In vitro assays : Testing against enzyme targets (e.g., kinases) or microbial strains.

- PASS software : Predicts biological activity profiles based on structural similarity to known bioactive compounds .

- Dose-response studies : To determine IC₅₀ or MIC values.

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s crystal packing and hydrogen bonding?

Methodological Answer: X-ray crystallography reveals steric repulsion between the cyclohexyl group and pyrazole ring, leading to dihedral angles >60° between aromatic planes. Hydrogen bonds (e.g., N–H⋯O) form R₂²(10) graph-set motifs, stabilizing dimeric units. Computational tools (e.g., SHELXL) refine these interactions, with R factors <0.05 indicating high precision .

Q. What computational strategies predict the compound’s mechanism of action or target selectivity?

Methodological Answer:

- Molecular docking : Simulates binding poses in protein active sites (e.g., using AutoDock Vina). Focus on interactions between the dimethylamino group and hydrophobic pockets or the pyrazole ring and π-π stacking regions.

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS).

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Dynamic NMR : Detects conformational exchange in solution (e.g., cyclohexyl chair flipping) that may differ from solid-state X-ray structures.

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify discrepancies.

- Variable-temperature studies : Resolve peak splitting caused by slow rotation of bulky groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.